molecular formula C25H22N4O6 B2828300 methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 923192-46-5

methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B2828300
CAS RN: 923192-46-5
M. Wt: 474.473
InChI Key: JTQNLDBKUUWGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[3,2-d]pyrimidin-1(2H)-one ring, the introduction of the methoxybenzyl group, and the acylation of the amino group to form the benzoate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Anticancer Properties

Methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has shown promise in inhibiting breast cancer. Researchers synthesized this compound and evaluated its cytotoxic activity against breast cancer cells. The molecular docking study revealed a more negative binding free energy than tamoxifen, suggesting its potential as an anticancer agent .

Hybrid Compound Synthesis

The compound was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. Computational methods, including molecular docking and MD simulation, were employed to explore its potency against breast cancer .

ERα Inhibition

The title compound likely exerts its cytotoxic effects through ERα inhibition. Understanding its interaction with estrogen receptors is crucial for drug development .

Chalcone-Salicylate Hybridization

Chalcones are natural products with diverse biological activities. This compound combines chalcone and salicylic acid moieties, potentially enhancing its pharmacological properties. Further studies are needed to explore its full therapeutic potential .

In Silico Approaches

Computational tools, such as molecular docking and MD simulations, play a vital role in predicting drug behavior. Researchers used these methods to assess the compound’s binding affinity and stability .

Future Anticancer Drug Candidate

Given its cytotoxic activity and ERα inhibition, methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate holds promise as a potential anticancer drug candidate. Further preclinical and clinical investigations are warranted .

For more details, you can refer to the original research article here . If you have any other specific fields you’d like me to explore, feel free to ask! 😊

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 4-aminobenzoic acid with 4-methoxybenzaldehyde to form the Schiff base, which is then cyclized with acetic anhydride and ammonium acetate to form the pyrido[3,2-d]pyrimidine ring. The resulting compound is then acetylated with acetic anhydride and reacted with N-(tert-butoxycarbonyl)-L-aspartic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "4-methoxybenzaldehyde", "acetic anhydride", "ammonium acetate", "N-(tert-butoxycarbonyl)-L-aspartic acid", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-aminobenzoic acid with 4-methoxybenzaldehyde in the presence of sodium hydroxide to form the Schiff base.", "Step 2: Cyclization of the Schiff base with acetic anhydride and ammonium acetate in dichloromethane to form the pyrido[3,2-d]pyrimidine ring.", "Step 3: Acetylation of the pyrido[3,2-d]pyrimidine ring with acetic anhydride and triethylamine in diethyl ether to form the intermediate.", "Step 4: Reaction of the intermediate with N-(tert-butoxycarbonyl)-L-aspartic acid in methanol to form the final product.", "Step 5: Methylation of the final product with methyl iodide and triethylamine in dichloromethane to form the methyl ester." ] }

CAS RN

923192-46-5

Product Name

methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Molecular Formula

C25H22N4O6

Molecular Weight

474.473

IUPAC Name

methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H22N4O6/c1-34-19-11-5-16(6-12-19)14-29-23(31)22-20(4-3-13-26-22)28(25(29)33)15-21(30)27-18-9-7-17(8-10-18)24(32)35-2/h3-13H,14-15H2,1-2H3,(H,27,30)

InChI Key

JTQNLDBKUUWGJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.